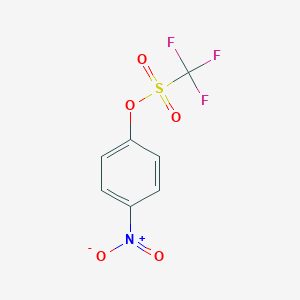













|
REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)(=O)=O.[O:18]1[CH2:23]COC[CH2:19]1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCCCCCC.O>[CH3:19][O:18][CH2:23][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1 |f:2.3.4,6.7.8|
|


|
Name
|
|
|
Quantity
|
30 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-])(F)F
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.11 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
potassium methoxymethyl trifluoroborate
|
|
Quantity
|
17 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
8.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
|
Name
|
|
|
Quantity
|
1.3 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Then, the reaction mixture was stirred at 95° C. (external temperature) for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture was cooled at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
FILTRATION
|
|
Details
|
The organic layer was filtered
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by NH-silica gel column chromatography (heptane:ethyl acetate=10:1)
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCC1=CC=C(C=C1)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.078 mmol | |
| AMOUNT: MASS | 13 mg | |
| YIELD: PERCENTYIELD | 68% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |